molecular formula C8H12ClN3O5 B12746872 L-Proline, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-4-hydroxy-, trans- CAS No. 96409-05-1

L-Proline, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-4-hydroxy-, trans-

Cat. No.: B12746872
CAS No.: 96409-05-1
M. Wt: 265.65 g/mol
InChI Key: SREDTBXGTYSZFP-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN 5593764 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular formula and structure contribute to its distinct characteristics, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 5593764 typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. This reaction is followed by acidification to obtain the target product. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of BRN 5593764 is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to purify the compound. The use of advanced filtration methods, like tangential-flow filtration, helps in improving the properties of the compound, such as particle size and stability.

Chemical Reactions Analysis

Types of Reactions

BRN 5593764 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: BRN 5593764 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving BRN 5593764 typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by catalysts or specific solvents to enhance the reaction rate and yield.

Major Products Formed

The major products formed from the reactions of BRN 5593764 depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

BRN 5593764 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: BRN 5593764 is utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of BRN 5593764 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

BRN 5593764 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    3-Chlorobenzo[b]thiophene-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups and reactivity.

    Fmoc-1-Aminocyclohexanecarboxylic acid: While structurally different, this compound is used in similar applications, such as organic synthesis and pharmaceutical research.

The uniqueness of BRN 5593764 lies in its specific reactivity and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other compounds.

Properties

CAS No.

96409-05-1

Molecular Formula

C8H12ClN3O5

Molecular Weight

265.65 g/mol

IUPAC Name

(2S,4R)-1-[2-chloroethyl(nitroso)carbamoyl]-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H12ClN3O5/c9-1-2-12(10-17)8(16)11-4-5(13)3-6(11)7(14)15/h5-6,13H,1-4H2,(H,14,15)/t5-,6+/m1/s1

InChI Key

SREDTBXGTYSZFP-RITPCOANSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)N(CCCl)N=O)O

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)N(CCCl)N=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.